molecular formula C10H10N2O B1472805 (2-(Furan-3-yl)pyridin-3-yl)methanamine CAS No. 1823607-62-0

(2-(Furan-3-yl)pyridin-3-yl)methanamine

Cat. No.: B1472805
CAS No.: 1823607-62-0
M. Wt: 174.2 g/mol
InChI Key: JCVJDEWUIWDFCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported . A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Scientific Research Applications

Anticancer Activity

Research on new palladium(II) and platinum(II) complexes based on Schiff base ligands, including R-(furan-2-yl)methanamine derivatives, has shown promising anticancer properties. These complexes have demonstrated significant DNA-binding affinities and selectivity towards cancerous cell lines over noncancerous ones, suggesting their potential as anticancer agents (Mbugua et al., 2020).

Fluorescence Enhancement Chemosensors

A fluorescent indicator for copper ions, synthesized with a 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine group, has been developed. This compound exhibits high selectivity and affinity for Cu2+ ions, demonstrating its application as a chemosensor for detecting copper levels in living cells, which is crucial for various biomedical studies (Yang et al., 2016).

Synthetic Chemistry

Studies on the synthesis of oxazepine derivatives using Schiff bases, including 1-(furan-2-yl)-N-phenylmethanimine, highlight the role of these compounds in creating new chemical entities with potential therapeutic applications. These synthetic efforts expand the chemical space of heterocyclic compounds, providing new tools for medicinal chemistry (Jirjees, 2022).

Catalytic Applications

Research on unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, demonstrates their utility in catalysis, showcasing the versatility of these compounds in facilitating various chemical transformations. This opens up new avenues for efficient and selective synthesis processes (Roffe et al., 2016).

Anticonvulsant Agents

A series of novel Schiff bases of 3-aminomethyl pyridine, including derivatives like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine, have been explored for their anticonvulsant activity. These studies contribute to the development of new therapeutic agents for the treatment of seizures, showcasing the therapeutic potential of furan-pyridine derivatives (Pandey & Srivastava, 2011).

Properties

IUPAC Name

[2-(furan-3-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJDEWUIWDFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=COC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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